Silanol, trifluoro-
Description
Significance within Organosilicon Chemistry Research
Organosilicon chemistry is a vast field with applications ranging from materials science to organic synthesis. thieme-connect.de Within this domain, simple, functionalized molecules like trifluorosilanol hold particular importance not as end products, but as highly reactive intermediates that dictate the pathways of chemical transformations. scispace.comlookchem.com
The primary significance of trifluorosilanol lies in its role as a transient intermediate in the hydrolysis of silicon tetrafluoride (SiF₄), a reaction of both fundamental and industrial relevance. scispace.com When SiF₄ reacts with water, the initial step is believed to be the formation of a donor-acceptor molecular complex, F₄Si···OH₂. scispace.com This complex can then proceed to form trifluorosilanol. scispace.com However, trifluorosilanol is highly unstable and readily undergoes a weakly exergonic condensation reaction with itself to form hexafluorodisiloxane (B79697) (F₃SiOSiF₃) and water. scispace.comlookchem.com This rapid subsequent reaction means that trifluorosilanol is often not directly observed, but its existence is crucial for explaining the final products of SiF₄ hydrolysis. lookchem.com
Furthermore, the presence of three fluorine atoms significantly impacts the molecule's electronic structure. Research into substituted silanols has shown that fluoro and chloro substituents lead to a marked increase in the gas-phase acidity of the silanol's hydroxyl group. researchgate.net This makes trifluorosilanol a strong Brønsted acid, a property that is a key focus of theoretical and computational studies. researchgate.net Understanding the acidity of such compounds has implications for developing new catalytic systems and for molecular recognition applications. researchgate.net
Scope of Academic Inquiry into Trifluorosilanol Systems
Academic inquiry into trifluorosilanol is multifaceted, primarily employing spectroscopic and computational methods due to the molecule's transient nature.
Spectroscopic and Mechanistic Studies: A significant portion of research has focused on identifying and characterizing trifluorosilanol as a product of the reaction between silicon tetrafluoride and water. Matrix isolation Fourier transform infrared (FTIR) spectroscopy is a key technique used for these investigations. scispace.com By trapping the reaction products in an inert gas matrix at low temperatures, researchers can study the vibrational spectra of otherwise unstable molecules. These studies have successfully assigned specific infrared absorption bands to the SiF₃OH molecule, confirming its formation. scispace.com Research has also elucidated the reaction mechanism, suggesting that while the formation of hexafluorodisiloxane is thermodynamically more favorable, the activation energy barrier is lower for the formation of trifluorosilanol, positioning it as the initial hydrolysis product before condensation occurs. scispace.com
Interactive Table 1: Spectroscopic Data for Trifluorosilanol This table outlines the key vibrational frequencies observed for trifluorosilanol in different experimental conditions as identified through infrared spectroscopy.
| Vibrational Mode | Observed Frequency (cm⁻¹) | Experimental Condition | Reference |
| O–H Stretch | 3760 | Gas Phase | scispace.com |
| O–H Stretch | 3685 | Carbon Tetrachloride Solution | scispace.com |
| Si–F / Si–O Vibrations | 1018.8 | Argon Matrix | scispace.com |
| Si–O–H Bending | 836.4 - 862.6 | Argon Matrix (Predicted Range) | scispace.com |
Theoretical and Computational Chemistry: Computational chemistry provides a powerful tool for investigating the intrinsic properties of trifluorosilanol without the challenges of experimental handling. Quantum-chemical methods, such as G2 and G3 composite methodologies, have been employed to calculate its gas-phase acidity and estimate its heat of formation. researchgate.net These theoretical studies analyze how substituents affect the acidity of silanols, concluding that for halogenated silanols, inductive effects from the electronegative fluorine atoms outweigh polarizability effects, leading to a significant increase in acidity. researchgate.net Computational models also corroborate experimental findings, for instance, by calculating the thermodynamics of the condensation reaction that transforms trifluorosilanol into hexafluorodisiloxane. lookchem.com
Structure
3D Structure
Properties
CAS No. |
91419-78-2 |
|---|---|
Molecular Formula |
F3HOSi |
Molecular Weight |
102.088 g/mol |
IUPAC Name |
trifluoro(hydroxy)silane |
InChI |
InChI=1S/F3HOSi/c1-5(2,3)4/h4H |
InChI Key |
IOYKOBPSEGXAHU-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Trifluorosilanol
Hydrolytic Routes to Trifluorosilanol Species
Hydrolysis represents a classical and direct approach to the formation of silanols. This method involves the reaction of a silicon-based precursor containing a hydrolyzable group, such as a halide, alkoxide, or amide, with water. The successful synthesis of trifluorosilanol via this route is highly dependent on the choice of precursor and the management of reaction conditions to prevent subsequent condensation reactions.
Hydrolysis of Halosilane Precursors
Halosilanes are common precursors for silanol (B1196071) synthesis due to the reactivity of the silicon-halogen bond towards water. The nature of the halogen atom significantly influences the reaction conditions required.
While trifluorosilane (B87118) (HSiF₃) is a key precursor, its conversion to trifluorosilanol is primarily documented via oxidative methods rather than direct hydrolysis. lookchem.com The principal hydrolytic route to trifluorosilanol involves the use of silicon tetrafluoride (SiF₄). researchgate.net The gas-phase hydrolysis of SiF₄ has been studied through computational and spectroscopic methods, which indicate that the initial elementary steps lead to the formation of trifluorosilanol (SiF₃OH). researchgate.net This reaction proceeds through the formation of a molecular complex between SiF₄ and water, which then rearranges to yield the silanol and hydrogen fluoride (B91410). researchgate.net However, the trifluorosilanol formed is often not the final product, as it readily condenses to form hexafluorodisiloxane (B79697), especially at higher temperatures. lookchem.com
Hydrolysis: SiF₄ + H₂O → F₃SiOH + HF
Condensation: 2 F₃SiOH → F₃Si-O-SiF₃ + H₂O
The scope of halosilane precursors for silanol synthesis is broad, but reactivity and selectivity are key considerations. Silanols are generally synthesized by the hydrolysis of halosilanes. wikipedia.org Chlorosilanes are the most frequently used reactants; however, the hydrolysis of fluorosilanes requires more forcing conditions, such as the use of an alkali. wikipedia.org
A significant challenge in the hydrolysis of polyhalogenated silanes, such as silicon tetrachloride or trifluorohalosilanes, is controlling the reaction rate. google.com The hydrolysis and subsequent condensation can occur almost simultaneously, leading to the formation of gels or polymeric materials rather than the desired monomeric silanol. google.com The ease with which silanols condense is dependent on the number of silanol groups per silicon atom. google.com
Selectivity in this context refers to the preferential formation of the silanol over its condensation product, hexafluorodisiloxane. A major concern in silanol synthesis is the intermolecular dehydrative dimerization to form disiloxanes, which can happen under both acidic and basic conditions. kyoto-u.ac.jp Computational studies on SiF₄ hydrolysis show that the formation of trifluorosilanol is a thermodynamically favorable initial step. researchgate.net However, the subsequent condensation to hexafluorodisiloxane is also a highly probable event, making the isolation of pure trifluorosilanol difficult. lookchem.comresearchgate.net Controlling the reaction by using specific solvents like tetrahydrofuran (B95107) or operating at low temperatures can help manage the rapid condensation. google.com
Derivatization from Trifluorosilane
Hydrolysis of Alkoxysilanes and Aminosilanes
In addition to halosilanes, alkoxysilanes and aminosilanes serve as precursors for silanols. wikipedia.org The hydrolysis of alkoxysilanes (silyl ethers) is generally slow compared to that of chlorosilanes. wikipedia.org This reaction pathway offers a more controlled, albeit slower, generation of the silanol, which can be advantageous in preventing rapid, uncontrolled polymerization. kyoto-u.ac.jp The hydrolysis of an alkoxysilane under slightly acidic buffered conditions is a known method for producing arylsilanols while minimizing disiloxane (B77578) formation. kyoto-u.ac.jp While specific studies on trifluoroalkoxysilanes are less common, the general principles suggest they would serve as viable, slow-reacting precursors to trifluorosilanol.
Aminosilanes also undergo hydrolysis to yield silanols. wikipedia.org These reactions are typically faster than alkoxysilane hydrolysis and proceed under milder conditions. The choice between a halosilane, alkoxysilane, or aminosilane (B1250345) precursor depends on the desired reactivity, the tolerance of the substrate to the byproducts (e.g., HCl from chlorosilanes), and the need to control the condensation reaction. wikipedia.orgkyoto-u.ac.jp
| Precursor Type | General Reactant | Typical Reaction Conditions | Key Challenges |
| Halosilane | SiF₄ | Gas-phase with water; more forcing conditions (e.g., alkali) may be needed. researchgate.netwikipedia.org | Rapid condensation to hexafluorodisiloxane; gel formation. lookchem.comgoogle.com |
| Alkoxysilane | R₃Si(OR') | Slow hydrolysis, often requiring acid or base catalysis. wikipedia.orgkyoto-u.ac.jp | Slower reaction rates. |
| Aminosilane | R₃SiNR'₂ | Generally faster than alkoxysilane hydrolysis. wikipedia.org | Management of amine byproducts. |
Oxidative Approaches to Trifluorosilanol Formation
An alternative to hydrolysis is the oxidation of silicon hydrides (hydrosilanes). This method involves the conversion of a Si-H bond into a Si-OH group and represents a key synthetic route, particularly from trifluorosilane.
Direct Oxidation of Hydrosilanes
The direct oxidation of trifluorosilane (HSiF₃) to trifluorosilanol has been identified as a critical intermediate step during the wet chemical etching of silicon in mixtures containing nitric acid (HNO₃) and hydrofluoric acid (HF). lookchem.com In these systems, powerful oxidizing species, such as the nitronium ion (NO₂⁺), are generated. lookchem.com
DFT calculations show that the reaction between trifluorosilane and nitronium ions to form trifluorosilanol is thermodynamically favorable. lookchem.com
HSiF₃ + NO₂⁺ → HOSiF₃ + NO⁺
Although spectroscopic evidence for the transient trifluorosilanol is elusive due to its high reactivity, its formation is strongly supported by the detection of its subsequent condensation product, hexafluorodisiloxane. lookchem.com The presence of large amounts of sulfuric acid in the etching mixture can shift the condensation equilibrium towards the product by binding the water molecules formed. lookchem.com
Photocatalytic Oxidation Strategies for Silanol Generation
The photo-induced oxidation of silanes has emerged as a significant advancement in silanol synthesis. mdpi.com This approach leverages the power of light to drive the conversion of Si-H bonds to Si-OH bonds, often under mild conditions. mdpi.com
Metal-Free Photoredox Catalysis
Bypassing the need for precious metal catalysts, metal-free photoredox catalysis represents a cost-effective and environmentally benign strategy for silanol synthesis. researchgate.netrsc.org These systems typically employ organic dyes or other photo-active organic molecules to facilitate the oxidation of silanes. researchgate.netbeilstein-journals.org
One notable method utilizes Rose Bengal as a photocatalyst, with air (O2) serving as the oxidant and water as an additive under visible light irradiation. researchgate.net This approach has been shown to produce a variety of silanols in high yields (92-99%). researchgate.net Similarly, Eosin Y, another organic dye, can be used to catalyze the conversion of silanes to silanols. mdpi.combeilstein-journals.orgresearchgate.net The proposed mechanism for Eosin Y involves the excited state of the dye being reductively quenched by a thiol to generate a thiyl radical, with the catalytic cycle being closed by aerobic oxidation. beilstein-journals.org
A synergistic catalytic system combining an organophotocatalyst, such as 4-CzIPN, with a thiol hydrogen atom transfer (HAT) catalyst enables the dehydrogenative cross-coupling of silanes with water. rsc.org This metal-free method proceeds smoothly with a broad substrate scope and good functional group tolerance, affording silanols in moderate to excellent yields without the need for external oxidants or metal-based co-catalysts. rsc.org Mechanistically, this process is believed to involve the generation of a silyl (B83357) cation intermediate via visible-light photoredox catalysis. rsc.org
Another innovative metal-free strategy involves the oxidative activation of tris(trimethylsilyl)silanol ((TMS)₃SiOH) using a highly oxidizing organic photocatalyst like 2,4,5,6-tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile (Cl-4CzIPN). rsc.orgnih.gov This initiates a radical Brook rearrangement to form a silyl radical, which can then participate in further reactions. rsc.orgnih.gov This approach highlights the versatility of silanols not just as products but also as activators in photoredox catalysis. nih.gov
Organoboron Photocatalysis in Silanol Synthesis
Organoboron compounds have been successfully employed as metal-free photocatalysts for the oxidation of silanes to silanols. mdpi.com A four-coordinated organoboron compound, aminoquinoline diarylboron (AQDAB), has been shown to effectively catalyze the oxidation of Si-H bonds to form Si-O bonds. mdpi.com The reaction proceeds at room temperature under an oxygen atmosphere, representing a green protocol for silanol preparation. mdpi.com
The optimal conditions for this transformation involve using a catalytic amount of AQDAB (1.0 mol%) in a DMSO/H₂O solvent system, irradiated by a 456 nm blue light source for 36 hours. mdpi.com Control experiments confirmed that the reaction does not proceed in the absence of the photocatalyst, light, or oxygen. mdpi.com This method is applicable to a range of silanes, affording the corresponding silanols in moderate to good yields. mdpi.com
| Substrate | Product | Yield |
|---|---|---|
| Triphenylsilane | Triphenylsilanol | 88% |
| Diphenyl(m-tolyl)silane | Diphenyl(m-tolyl)silanol | 78% |
| Dibenzo[b,d]furan-4-yldiphenylsilane | Dibenzo[b,d]furan-4-yldiphenylsilanol | 90% |
| Methyldiphenylsilane | Methyldiphenylsilanol | 60% |
Stereoselective Synthesis of Trifluoromethyl-Substituted Silanols
The creation of chiral silanols, particularly those bearing functional groups like trifluoromethyl (CF₃), is of significant interest. Transition-metal-catalyzed enantioselective C-H functionalization has emerged as a powerful tool for constructing these stereogenic centers at the silicon atom. snnu.edu.cn
Palladium-Catalyzed Enantioselective C-H Alkenylation for Si-Stereogenic Silanols
A significant breakthrough in the synthesis of Si-stereogenic silanols has been achieved through palladium-catalyzed enantioselective C-H alkenylation. chemrxiv.orgnih.gov This method allows for the efficient preparation of chiral silanols with a broad substrate scope and excellent stereoinduction. chemrxiv.org The reaction employs an oxime ether as a directing group on the silanol derivative. researchgate.net
The key to achieving high enantioselectivity is the use of a commercially available amino acid ligand. chemrxiv.orgnih.gov Through systematic evaluation, L-pyroglutamic acid was identified as the optimal ligand, providing the desired product in high yield and excellent enantioselectivity (ee). chemrxiv.org Mechanistic studies suggest that the L-pyroglutamic acid ligand stabilizes the palladium catalyst and provides effective chiral induction during the C-H activation step. chemrxiv.orgnih.gov While the methodology demonstrates good functional group tolerance, its application to substrates explicitly containing trifluoromethyl groups is a developing area of focus. chemrxiv.orgnih.gov
| Ligand | Yield | ee (%) |
|---|---|---|
| Ac-L-Val-OH (L4) | 26% | 39% |
| Ac-L-Phe-OH (L7) | Low | Moderate |
| L-pyroglutamic acid (L10) | 46% (optimized to 84%) | 96% (optimized to 98%) |
| L-proline (L11) | 0% | - |
Iridium-Catalyzed Enantioselective C-H Silylation for Chiral Silanol Scaffolds
Iridium catalysts are highly active for the silylation of C-H bonds and have been adapted for enantioselective transformations through the development of chiral ligands. nih.govsnnu.edu.cn While iridium complexes with common bipyridine and phenanthroline ligands are effective for silylation, the planar nature of these ligands makes chiral modification challenging. nih.govsnnu.edu.cn
A significant advancement is the development of new chiral pyridinyl-oxazoline (PYOX) ligands. nih.gov Iridium catalysts bearing these ligands can achieve highly enantioselective intramolecular silylation of symmetrical diarylmethoxy diethylsilanes. nih.gov This desymmetrization reaction yields chiral cyclic silyl ethers, which are precursors to chiral silanols, in good yields and with high enantioselectivity. nih.gov The methodology has also been applied to the kinetic resolution of unsymmetrical substrates. nih.gov The development of these chiral nitrogen ligands for iridium has been a crucial step in enabling the synthesis of chiral silanol scaffolds via enantioselective C-H silylation. nih.govx-mol.net Further exploration is underway to expand the substrate scope, including to trifluoromethyl-substituted systems. chemrxiv.org
Reactivity and Reaction Mechanisms of Trifluorosilanol and Its Derivatives
Acid-Base Properties and Intermolecular Interactions
The chemical behavior of trifluorosilanol is significantly shaped by its acidity and its capacity to form strong intermolecular interactions, particularly hydrogen bonds.
Silanols, in general, are recognized as being more potent hydrogen-bond donors than their analogous alcohol counterparts. researchgate.net This characteristic is amplified in fluorinated silanols. The acidity of the silanol (B1196071) group is a key determinant of its hydrogen-bonding strength. ic.ac.uk Studies combining FTIR spectrometry and quantum chemistry calculations have been employed to quantify the hydrogen-bond (H-bond) donating ability of various silanol derivatives. researchgate.net These investigations show that the high acidity of the silanol functional group leads to a strong propensity for forming hydrogen bonds, not only with other silanol molecules but also with other organic molecules that have suitable hydrogen-bonding sites. ic.ac.uk
The relative order of acidity, and thus hydrogen-bonding strength, for silanols compared to alcohols has been established as: arylsilanols > alkylsilanols > arylcarbinols > alkylcarbinols. ic.ac.uk The introduction of highly electronegative fluorine atoms onto the silicon further enhances this acidity, making fluorinated silanols exceptionally strong H-bond donors.
The substitution of hydrogen atoms with fluorine atoms on the silicon atom dramatically increases the acidity of the silanol's hydroxyl proton. This effect is attributed to the high electronegativity of fluorine. The trifluoromethyl group (–CF₃), for instance, is known to be a powerful electron-withdrawing group that significantly strengthens the acidity of adjacent functional groups. wikipedia.org A well-known parallel is the difference between acetic acid and trifluoroacetic acid; the latter is approximately 34,000 times stronger due to the electron-withdrawing effect of the CF₃ group, which weakens the O-H bond and stabilizes the resulting conjugate base. wikipedia.org
| Compound | Chemical Formula | Key Feature | Relative Acidity |
|---|---|---|---|
| Trifluoromethanesulfonic acid (Triflic acid) | CF₃SO₃H | CF₃ group on a sulfonic acid | Superacid (pKa ≈ -14.7) wikipedia.org |
| Trifluoroacetic acid | CF₃COOH | CF₃ group on a carboxylic acid | Strong Acid (pKa ≈ 0.52) wikipedia.org |
| Trifluorosilanol | F₃SiOH | Three F atoms on silicon | Significantly stronger than alkylsilanols |
| Arylsilanols (e.g., Triphenylsilanol) | (C₆H₅)₃SiOH | Aryl groups on silicon | More acidic than alkylsilanols ic.ac.uk |
| Alkylsilanols (e.g., Trimethylsilanol) | (CH₃)₃SiOH | Alkyl groups on silicon | Weakly acidic ic.ac.uk |
The strong H-bond donor and acceptor capabilities of silanols lead to the formation of extensive hydrogen-bonded networks, ranging from simple dimers to complex three-dimensional structures. ic.ac.uk In the case of trifluorosilanol, these interactions are fundamental to its reaction pathways. The initial step in the formation of trifluorosilanol from the gas-phase hydrolysis of silicon tetrafluoride (SiF₄) is the creation of a molecular donor-acceptor complex, F₄Si···OH₂. awi.descispace.com This complex has been identified through matrix isolation IR spectroscopy. scispace.com
Once formed, trifluorosilanol molecules readily interact with each other and with water. The strong hydrogen bonds they form are a prelude to the condensation reactions that yield siloxanes. These hydrogen-bonded complexes can be viewed as models for the interaction between inorganic silicate (B1173343) surfaces and organic functional groups. ic.ac.uk
Influence of Fluorine Substitution on Silanol Acidity and Reactivity
Condensation Reactions and Siloxane Formation
A defining characteristic of trifluorosilanol is its instability relative to its condensation product, hexafluorodisiloxane (B79697). The silanol acts as a transient intermediate that is difficult to isolate because it rapidly undergoes self-condensation. awi.delookchem.com
Trifluorosilanol is an intermediate product of SiF₄ hydrolysis, which quickly condenses to the thermodynamically more stable hexafluorodisiloxane. awi.de The reaction involves two molecules of trifluorosilanol eliminating one molecule of water to form a Si-O-Si linkage.
2 F₃SiOH ⇌ F₃SiOSiF₃ + H₂O
This condensation is a weakly exergonic process under standard conditions. lookchem.com Quantum-chemical and experimental studies have confirmed that the formation of both trifluorosilanol and hexafluorodisiloxane are the most thermodynamically favorable pathways during the initial stages of SiF₄ hydrolysis in the gas phase. researchgate.netunn.ru Spectroscopic evidence, such as FTIR measurements, has been crucial in identifying hexafluorodisiloxane as the major stable product of this reaction sequence. lookchem.comresearchgate.net
| Reaction | Gibbs Free Energy (ΔRG) | Reference |
|---|---|---|
| Condensation: 2 F₃SiOH → F₃SiOSiF₃ + H₂O | -0.6 kJ mol⁻¹ | lookchem.com |
| Hydrolysis: SiF₄ + H₂O → F₃SiOH + HF | +132 kJ mol⁻¹ (Activation Energy, G≠) | unn.ru |
| Hydrolysis/Condensation: 2SiF₄ + H₂O → F₃SiOSiF₃ + 2HF | +147 kJ mol⁻¹ (Activation Energy, G≠) | unn.ru |
The equilibrium between trifluorosilanol and hexafluorodisiloxane is influenced by several factors, including the presence of dehydrating agents and temperature.
The removal of water from the system shifts the condensation equilibrium (shown in section 3.2.1) to the right, favoring the formation of hexafluorodisiloxane. For instance, in etching mixtures containing a high concentration of sulfuric acid, the acid acts as a dehydrating agent, binding the water produced and driving the reaction toward completion. lookchem.com This results in the nearly complete conversion of the trifluorosilanol intermediate into hexafluorodisiloxane. lookchem.com
Temperature also plays a critical role. The stability of hexafluorodisiloxane relative to silicon tetrafluoride decreases with increasing temperature. In the C₂F₆-SiO₂-N₂ system, the equilibrium between SiF₄ and Si₂F₆O shifts towards SiF₄ as the temperature rises from 0 to 400 °C. optica.org
Unlike the hydrolysis of chlorosilanes, where both hydrolysis and subsequent condensation are strongly favorable, the hydrolysis of fluorosilanes is thermodynamically less favorable (endothermic). researchgate.net However, the homofunctional condensation of the resulting fluorosilanols is favored. This means that while the initial formation of trifluorosilanol from SiF₄ and water requires an energy input, its subsequent dimerization to hexafluorodisiloxane proceeds more readily, making the disiloxane (B77578) the predominant product observed. unn.ruresearchgate.net Further hydrolysis of hexafluorodisiloxane is considered negligible, highlighting its relative stability in the reaction mixture. researchgate.net
Dimerization to Hexafluorodisiloxane
Catalytic Applications and Mechanistic Elucidation
The reactivity of trifluorosilanol and its derivatives is anchored in the unique properties endowed by the silicon-oxygen bond and the potent electron-withdrawing nature of the three fluorine atoms. These features render the silanol proton highly acidic and the silicon center Lewis acidic, opening avenues for its application in catalysis. This section explores the catalytic roles of trifluorosilanol and related fluorinated silanols in key organic transformations, their function as directing groups in C-H activation, and the mechanistic details of these catalytic processes.
Trifluorosilanol as a Catalyst in Organic Transformations
The strong Brønsted and Lewis acidic character of fluorinated silanols makes them promising candidates for organocatalysis, where they can activate substrates toward nucleophilic attack or cycloaddition. While the broader family of silanols, particularly highly substituted and electron-deficient arylsilanols, has seen increasing use, the specific applications of trifluorosilanol are emerging. The principles of catalysis by these related compounds provide a strong basis for understanding the potential of trifluorosilanol.
The activation of carbonyl compounds, enhancing their electrophilicity toward nucleophiles, is a fundamental strategy in organic synthesis. This is typically achieved using protic or Lewis acids. wikipedia.org The high acidity of silanols, which surpasses that of corresponding alcohols, makes them suitable for this role. wikipedia.orgic.ac.uk The acidity is significantly amplified by electron-withdrawing substituents on the silicon atom. mdpi.com For instance, the introduction of fluorine atoms is known to dramatically increase the acid strength of terminal sulfonic acid groups, a principle that extends to silanols. mdpi.com
While direct catalytic applications of trifluorosilanol for carbonyl activation are not extensively documented, related silicon compounds demonstrate the principle. For example, the synergy between immobilized organic functional groups and surface silanol groups on silica (B1680970) has been shown to be effective for the transformation of molecules with low reactivity, such as in the hydrosilylation of silyl (B83357) ester intermediates. acs.org In these systems, the silanol group is proposed to activate the silyl ester for efficient hydride transfer. acs.org This suggests that discrete, highly acidic silanols like trifluorosilanol could function as potent catalysts for activating carbonyls and their derivatives.
The Diels-Alder reaction, a powerful tool for constructing six-membered rings, is often accelerated by Lewis acid catalysts that coordinate to the dienophile, lowering its LUMO energy. sigmaaldrich.commiami.edu Both Brønsted and Lewis acids have been shown to catalyze Diels-Alder reactions. rsc.orgrsc.org For example, Brønsted acid-assisted chiral Lewis acids (BLAs) have proven to be versatile catalysts for asymmetric Diels-Alder reactions of various substrates, including α,β-unsaturated ketones and enals. rsc.org
Given that highly fluorinated silanols can exhibit strong Brønsted or Lewis acidity, their potential to catalyze Diels-Alder reactions is mechanistically plausible. ic.ac.ukrsc.org Zincosilicates containing isolated zinc sites, which behave as Lewis acid centers, have been shown to selectively catalyze the Diels-Alder cycloaddition of furans with ethylene (B1197577) at high temperatures. rsc.org Although specific studies employing trifluorosilanol as a catalyst for the Diels-Alder reaction are not prominent in the literature, its acidic nature aligns with the requirements for such catalysis.
The direct formation of amides from carboxylic acids and amines is an atom-economical transformation that typically requires catalysts to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. acs.orgnih.gov Recent studies have identified triarylsilanols as the first class of silicon-centered catalysts for this direct amidation. acs.orgnih.gov
In a comprehensive study, various electronically differentiated triarylsilanols were synthesized and screened for their catalytic activity. acs.orgnih.gov This work demonstrated that silanols bearing electron-withdrawing groups are more active catalysts. Specifically, tris(p-haloaryl)silanols were more effective than the parent triphenylsilanol, and the highly electron-deficient tris(3-(trifluoromethyl)phenyl)silanol and a precursor to tris(4-(trifluoromethyl)phenyl)silanol were also investigated. nih.gov While the most electron-deficient silanols showed the highest conversions, they were also prone to decomposition. nih.gov The research identified a balance between catalytic activity and stability, with tris(4-bromophenyl)silanol (B8549094) emerging as a highly effective catalyst. acs.orgnih.gov These findings establish that fluorinated silanols are a viable and potent class of catalysts for direct amidation, a field that also includes catalysts based on boronic acids and Group (IV) metals. rsc.org
The table below summarizes the catalytic performance of selected triarylsilanols in a model amidation reaction.
| Catalyst (Triarylsilanol) | Electron-Withdrawing/Donating Nature | Conversion (%) | Catalyst Decomposition (%) |
| Tris(4-methoxyphenyl)silanol | Strongly Donating | 27 | 10 |
| Triphenylsilanol | Neutral | 42 | <5 |
| Tris(4-fluorophenyl)silanol | Weakly Withdrawing | 55 | <5 |
| Tris(4-chlorophenyl)silanol | Withdrawing | 68 | <5 |
| Tris(4-bromophenyl)silanol | Withdrawing | 76 | <5 |
| Tris(3,5-bis(trifluoromethyl)phenyl)silanol | Strongly Withdrawing | 86 | 100 |
Data adapted from studies on the direct amidation of benzoic acid with benzylamine, illustrating the effect of electronic properties on catalytic activity and stability. nih.gov
Promotion of Diels-Alder Reactions
Role as a Directing Group in C-H Bond Activation
The selective functionalization of otherwise inert C–H bonds is a central goal in modern synthesis. A powerful strategy to control regioselectivity involves the use of directing groups that position a transition metal catalyst proximate to a specific C–H bond. nih.govsci-hub.sesemanticscholar.org Silanols have emerged as versatile, modifiable, and removable directing groups in this context, particularly for palladium-catalyzed reactions. nih.govresearchgate.netpkusz.edu.cn
The silanol moiety can act as a "helping hand" or a traceless directing group for the ortho-C–H oxygenation and alkenylation of aromatic rings. sci-hub.senih.govresearchgate.net In these transformations, the silanol's hydroxyl group is believed to coordinate to the palladium(II) catalyst, facilitating a cyclometalation step where the targeted C–H bond is activated. sci-hub.se This approach has been successfully applied to the ortho-alkenylation of phenols and toluene (B28343) derivatives that are equipped with a silanol group. sci-hub.se A key advantage of the silanol directing group is its synthetic versatility post-functionalization. The silicon-tethered group can be easily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or converted into other valuable functionalities through reactions like the Tamao oxidation or Hiyama-Denmark cross-coupling. nih.govpkusz.edu.cn
For instance, benzylsilanols can direct the ortho-C–H oxygenation of aromatic rings to form oxasilacycles, which serve as valuable synthetic intermediates. nih.gov The steric bulk of the substituents on the silicon atom can also enhance regioselectivity. sci-hub.se This strategy has been applied to complex settings, including the selective C–H alkenylation of tyrosine-containing peptides. nih.gov The dual capacity of silanols to serve as both effective directing groups and readily transformable functional handles underscores their significant utility in expanding the scope of C–H activation chemistry. nih.gov
Detailed Mechanistic Investigations of Catalytic Cycles
A catalytic cycle describes the multi-step mechanism through which a catalyst participates in a reaction and is regenerated. researchgate.net Understanding these cycles is crucial for optimizing reaction conditions and designing improved catalysts.
For the silanol-catalyzed direct amidation of carboxylic acids, a plausible catalytic cycle has been proposed based on experimental and computational studies. nih.gov
Activation: The Lewis acidic silicon center of the silanol catalyst coordinates to the carbonyl oxygen of the carboxylic acid.
Intermediate Formation: This is followed by condensation, eliminating a molecule of water to form a reactive triarylsilyl ester intermediate.
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated silyl ester.
Product Release and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to yield the final amide product and regenerate the silanol catalyst.
A significant competing pathway is the base-mediated decomposition of the catalyst, where the amine reactant can promote the condensation of two molecules of silanol to form a catalytically inactive disiloxane. nih.gov This decomposition is more pronounced with more basic amines and with highly electron-deficient (and thus more reactive) silanol catalysts. nih.gov
In silanol-directed C–H activation , the catalytic cycle involves the transition metal catalyst (typically palladium). sci-hub.se
Coordination: The silanol directing group on the substrate coordinates to the Pd(II) catalyst.
C–H Activation/Cyclometalation: The catalyst is brought into proximity of the target C–H bond, leading to its cleavage and the formation of a palladacycle intermediate.
Reaction with Coupling Partner: The palladacycle reacts with a coupling partner, such as an alkene, via migratory insertion.
Reductive Elimination: The final step is typically β-hydride elimination followed by reductive elimination, which forms the C–C bond of the product, releases the functionalized molecule, and regenerates the active Pd(II) catalyst.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. tutorchase.comwikipedia.org In the context of trifluorosilanol, isotopes such as deuterium (B1214612) (²H or D) and oxygen-18 (¹⁸O) serve as invaluable markers for elucidating reaction pathways, particularly in condensation and hydrolysis reactions. ias.ac.innih.gov
Deuterium Labeling
Replacing the protium (B1232500) in the hydroxyl group of trifluorosilanol with deuterium (to form F₃SiOD) allows for the tracking of the hydroxyl group's hydrogen atom. For instance, in the self-condensation reaction of trifluorosilanol to form hexafluorodisiloxane and water, deuterium labeling can confirm the origin of the water molecule formed. If the reaction proceeds via the interaction of two silanol molecules, one F₃SiOH and one F₃SiOD, the resulting water molecule would be HDO, confirming that one hydroxyl group and one hydroxyl proton are eliminated.
Oxygen-18 Labeling
Similarly, using ¹⁸O-labeled trifluorosilanol (F₃Si¹⁸OH) or performing the reaction in ¹⁸O-labeled water (H₂¹⁸O) can clarify the mechanism of oxygen exchange and condensation. nih.gov Studies on other silanols have shown that the silanol oxygen can undergo exchange with water in solution. nih.gov If F₃SiOH is dissolved in H₂¹⁸O, the gradual incorporation of ¹⁸O into the silanol (forming F₃Si¹⁸OH) can be monitored, typically by mass spectrometry. This exchange would suggest a reversible hydrolysis/condensation equilibrium. In the condensation of F₃Si¹⁸OH, the resulting hexafluorodisiloxane would be (F₃Si)₂¹⁸O, confirming that the oxygen atom of the siloxane bridge originates from one of the silanol molecules.
The table below outlines hypothetical isotopic labeling experiments to probe the condensation mechanism of trifluorosilanol.
| Experiment | Reactants | Expected Key Product(s) | Mechanistic Insight |
|---|---|---|---|
| Deuterium Labeling | F₃SiOH + F₃SiOD | (F₃Si)₂O + HDO | Confirms that one hydroxyl group and one hydrogen from another hydroxyl group are eliminated to form water. |
| Oxygen-18 Labeling (Silanol) | 2 x F₃Si¹⁸OH | (F₃Si)₂¹⁸O + H₂¹⁸O | Demonstrates the oxygen in the siloxane bridge and the eliminated water originates from the silanol reactant. |
| Oxygen-18 Labeling (Solvent) | F₃SiOH in H₂¹⁸O | F₃Si¹⁸OH (exchange product) | Indicates a reversible reaction with water, likely involving a pentacoordinate silicon intermediate. nih.gov |
These labeling studies are fundamental to distinguishing between different potential reaction pathways at a molecular level. ias.ac.in
Kinetic Isotope Effect (KIE) Analysis
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is a sensitive probe for determining whether a particular bond is broken or formed in the rate-determining step of a reaction. libretexts.org For trifluorosilanol, measuring the KIE, particularly the deuterium isotope effect (kH/kD), can provide significant insight into transition state structures.
A primary KIE (typically kH/kD > 1) is observed when a bond to the isotopically substituted atom is cleaved in the rate-limiting step. libretexts.org For a reaction involving trifluorosilanol where the O-H bond is broken in the slowest step, one would expect a significant primary KIE. For example, in a base-catalyzed deprotonation, the rate for F₃SiOH would be several times faster than for F₃SiOD. wikipedia.org
Conversely, an inverse KIE (kH/kD < 1) can occur. This is often seen in reactions involving a pre-equilibrium where the isotopic atom is involved. For instance, if a reaction proceeds faster in heavy water (D₂O) than in H₂O, it suggests that the transition state is stabilized by the solvent and that O-D bonds are stronger or "stiffer" than O-H bonds in that state. chem-station.commdpi.com Studies on the hydrolysis of related compounds like ethyl trifluoroacetate (B77799) have demonstrated the utility of solvent isotope effects in mechanistic analysis. rsc.org
The following table presents theoretically expected KIE values for plausible reaction steps involving trifluorosilanol, based on established principles.
| Reaction Type / Proposed Mechanism | Isotopic Substitution | Expected kH/kD | Interpretation |
|---|---|---|---|
| Rate-limiting deprotonation of F₃SiOH by a base | F₃SiOH vs. F₃SiOD | ~2-7 | A primary KIE indicates the O-H bond is broken in the transition state of the rate-determining step. wikipedia.orglibretexts.org |
| Acid-catalyzed condensation involving rapid, reversible protonation of F₃SiOH prior to the rate-limiting step | Reaction in H₂O vs. D₂O | <1 (Inverse KIE) | Suggests a pre-equilibrium step where the protonated (or deuterated) intermediate is formed before the slow step. The reaction is faster in D₂O. chem-station.com |
| Nucleophilic attack on silicon with no O-H bond cleavage in the rate-determining step | F₃SiOH vs. F₃SiOD | ~1 | A secondary KIE close to unity indicates the O-H bond is not significantly altered in the transition state. |
By measuring KIEs, chemists can support or refute proposed mechanisms and gain a more detailed picture of the transition state's geometry and energetics.
Spectroscopic Identification of Reaction Intermediates
The direct detection and characterization of reaction intermediates, which are often transient and highly reactive, is a primary goal of mechanistic studies. For trifluorosilanol, its role as a reaction intermediate is of significant interest. A key technique for this purpose is matrix isolation spectroscopy. wikipedia.orgfu-berlin.de This method involves trapping reactive species in a solid, inert matrix (such as solid argon or nitrogen) at cryogenic temperatures (~10-40 K). ruhr-uni-bochum.de This environment prevents the intermediate from reacting further, allowing for its characterization using methods like Fourier Transform Infrared (FTIR) spectroscopy. nist.govfu-berlin.de
A notable application of this technique was the identification of trifluorosilanol as a primary intermediate in the hydrolysis of silicon tetrafluoride (SiF₄). Researchers co-deposited SiF₄ and water in a solid argon matrix and monitored the reaction using FTIR spectroscopy. New absorption bands appeared that did not belong to the reactants or the final product, hexafluorodisiloxane. These bands were assigned to the vibrational modes of the F₃SiOH molecule, providing the first direct spectroscopic evidence for its formation as an intermediate in this reaction.
The table below summarizes the key infrared spectroscopic data used to identify trifluorosilanol in an argon matrix.
| Vibrational Mode | Observed Frequency (cm⁻¹) in Ar Matrix | Assignment |
|---|---|---|
| ν(OH) | ~3680 | O-H stretching |
| δ(SiOH) | ~900 | Si-O-H bending |
| νₐₛ(SiF₃) | ~1010 | Asymmetric Si-F₃ stretching |
| νₛ(SiF₃) | ~850 | Symmetric Si-F₃ stretching |
| ν(Si-O) | ~750 | Si-O stretching |
This direct observation is crucial, confirming that the hydrolysis of SiF₄ proceeds stepwise: first forming a molecular complex with water, then rearranging to form trifluorosilanol, which can then condense to produce hexafluorodisiloxane.
Computational and Theoretical Investigations of Trifluorosilanol Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of trifluorosilanol, providing a molecular-level description of its structure and energy.
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating silicon compounds, balancing computational cost with high accuracy. Studies on trifluorosilanol and related species frequently employ DFT methods, such as B3LYP, to calculate molecular properties. researchgate.net
Theoretical calculations have been crucial in determining the thermodynamic parameters associated with the formation of trifluorosilanol, particularly from the hydrolysis of silicon tetrafluoride (SiF₄). researchgate.net Quantum-chemical calculations, including both DFT and high-precision G3 methods, have been used to determine the standard enthalpies, entropies, and Gibbs free energies for the stepwise hydrolysis of various halosilanes. researchgate.net
Studies focusing on the gas-phase hydrolysis of SiF₄ indicate that the formation of trifluorosilanol (SiF₃OH) is an endothermic process characterized by a positive Gibbs free energy. researchgate.net The reaction is not spontaneous under standard conditions and requires an energy input. Specifically, the reaction to form trifluorosilanol and hydrogen fluoride (B91410) (HF) from silicon tetrafluoride and water is one of the most thermodynamically favorable initial steps compared to other potential reaction channels. researchgate.net
Below is a table summarizing calculated thermodynamic data for the formation of trifluorosilanol from the gas-phase hydrolysis of silicon tetrafluoride.
| Reaction | Method | Parameter | Value (kJ/mol) |
| SiF₄ + H₂O → SiF₃OH + HF | B3LYP/6-311G(2d,2p) | ΔG°(298) | 132 |
| SiF₄ + H₂O → SiF₃OH + HF | MP4//MP2/6-311G(2d,2p) | ΔG°(298) | 132 |
This interactive table is based on data reported for the elementary steps in the gas-phase hydrolysis of SiF₄. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure and bonding within a molecule. It provides a localized picture of chemical bonds, lone pairs, and orbital interactions. For fluorinated silicon systems, NBO analysis helps to elucidate the nature of the silicon-fluorine and silicon-oxygen bonds, including their polarity and the extent of any hyperconjugative interactions. researchgate.net
While specific NBO analysis data for trifluorosilanol is not detailed in the provided context, DFT calculations do provide optimized geometric parameters that are a direct consequence of the underlying electronic structure. researchgate.net These parameters define the molecule's shape and the spatial arrangement of its atoms.
The table below presents key structural parameters for trifluorosilanol optimized at the B3LYP level of theory. researchgate.net
| Parameter | Bond/Angle | Value |
| Bond Length | Si–F | 1.568 Å |
| Bond Length | Si–O | 1.594 Å |
| Angle | F–Si–F | 108.0° |
| Angle | F–Si–O | 110.9° |
| Angle | Si–O–H | 119.8° |
This interactive table displays optimized geometric parameters for F₃SiOH calculated using the B3LYP/6-311G(2d,2p) method. researchgate.net
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including their movements and interactions. Born-Oppenheimer Molecular Dynamics (BOMD), which combines classical nuclear motion with quantum mechanical electronic structure calculations, has been applied to investigate reaction dynamics in related organosilicon systems. researchgate.net Such simulations can model the interactions of trifluorosilanol with surfaces or other molecules, providing insights into processes at interfaces. For instance, MD simulations have been used to describe amorphous silicon, and the heat of formation for trifluorosilanol has also been estimated in related studies. researchgate.net
Density Functional Theory (DFT) Studies
Energetic and Thermodynamic Considerations (e.g., Gibbs Free Energy Analysis)
Modeling of Reactivity, Selectivity, and Chirality
Computational modeling is instrumental in understanding the reactivity of trifluorosilanol, including the mechanisms by which it is formed and consumed.
A key application of computational chemistry is the mapping of reaction pathways and the identification of associated transition states. For the formation of trifluorosilanol from the gas-phase hydrolysis of SiF₄, theoretical calculations have identified the structure of the transition state and its corresponding energy barrier. researchgate.netresearchgate.net
The reaction is proposed to proceed through a four-membered cyclic transition state involving one molecule of SiF₄ and one molecule of water. researchgate.net This bimolecular pathway has a significant activation energy barrier, which explains why the reaction is kinetically slow. researchgate.net The Gibbs free energy of activation (ΔG‡) for this elementary step has been calculated using DFT and ab initio methods. researchgate.net
The table below summarizes the calculated kinetic parameters for the formation of trifluorosilanol.
| Reaction Pathway | Method | Parameter | Value (kJ/mol) |
| Formation via four-membered cyclic TS | B3LYP/6-311G(2d,2p) | ΔG‡ | 132 |
| Formation via four-membered cyclic TS | MP4//MP2/6-311G(2d,2p) | ΔG‡ | 132 |
This interactive table presents the Gibbs free energy of activation for the formation of trifluorosilanol via the reaction SiF₄ + H₂O. researchgate.net
The structure of this transition state, optimized by the B3LYP method, shows an elongated Si-O distance compared to the final product, indicating the bond is in the process of forming. researchgate.net These computational findings are critical for describing the kinetic features of SiF₄ hydrolysis. researchgate.net
Elucidation of Enantioselectivity Origins in Asymmetric Catalysis
Computational and theoretical investigations have become indispensable tools for unraveling the complex mechanisms that govern enantioselectivity in asymmetric catalysis. In the context of silanol-mediated systems, these studies provide critical insights into the non-covalent interactions and transition state geometries that dictate the stereochemical outcome of a reaction. While comprehensive computational studies focusing exclusively on trifluorosilanol in asymmetric catalysis are not extensively documented in publicly available research, significant progress has been made in understanding the role of more complex chiral silanol-containing ligands. These investigations serve as a crucial foundation for understanding how the silanol (B1196071) moiety, in general, contributes to the induction of chirality.
Detailed research into novel chiral aminoamide silanol ligands has demonstrated their efficacy in copper-catalyzed enantioselective N-H insertion reactions, providing a valuable model for the computational analysis of silanol-involved stereocontrol. escholarship.org These studies have been pivotal in moving beyond speculation to a data-driven understanding of the catalyst-substrate interactions at a molecular level.
The primary mechanism for enantioinduction by these chiral silanol ligands involves their ability to form well-defined, rigid coordination complexes with a metal center, which in turn creates a chiral environment around the reactive site. Density Functional Theory (DFT) calculations have been instrumental in modeling these complexes and identifying the key interactions responsible for stereochemical differentiation. escholarship.orgchemrxiv.org
A key finding from these computational models is the dual role of the silanol group. It acts as a coordinating ligand to the metal center and as a hydrogen-bond donor, which helps to stabilize the transition state and lock the substrate into a specific orientation. chemrxiv.org For instance, in the copper-catalyzed N-H insertion into α-aryl-α-diazoesters, DFT calculations revealed that the most stable conformation of the catalyst-substrate complex involves the silanol oxygen and the amide carbonyl oxygen coordinating with the copper atom. chemrxiv.org This chelation, further stabilized by an intramolecular hydrogen bond between the silanol and an amino group, creates a rigid ten-membered ring structure. chemrxiv.org
This rigidified chiral pocket forces the incoming substrate to approach from a specific trajectory to minimize steric hindrance, leading to the preferential formation of one enantiomer. The calculations can quantify the energy difference between the transition states leading to the major and minor enantiomers (ΔΔG‡), which directly correlates with the experimentally observed enantiomeric ratio (e.r.).
Furthermore, computational studies have been able to explain substrate-specific effects on enantioselectivity. For example, for aryl diazoacetate substrates, which were traditionally challenging, DFT calculations identified a crucial π-π stacking interaction between the aryl ring of the substrate and an aromatic component of the ligand. escholarship.orgchemrxiv.org This attractive non-covalent interaction further stabilizes the transition state leading to the major product, thereby enhancing enantioselectivity. The predictive power of these models is highlighted by their ability to rationalize the high enantiomeric ratios observed experimentally.
Below are data tables summarizing the performance of a representative chiral aminoamide silanol ligand (L3b) in a Cu-catalyzed N-H insertion reaction, with enantioselectivity rationalized by the computational findings discussed. chemrxiv.org
Table 1: Enantioselective N-H Insertion with Chiral Silanol Ligand L3b
| Entry | Aniline (B41778) Reactant | Product | Yield (%) | e.r. |
|---|---|---|---|---|
| 1 | 4-methoxyaniline | 7p | 70 | 94.5:5.5 |
| 2 | aniline | 7q | 72 | 93.5:6.5 |
| 3 | 4-fluoroaniline | 7s | 71 | 94:6 |
| 4 | 4-chloroaniline | 7t | 68 | 93:7 |
| 5 | 4-bromoaniline | 7u | 75 | 92.5:7.5 |
| 6 | 4-(trifluoromethyl)aniline | 7v | 55 | 92:8 |
Reaction conditions, unless otherwise noted: diazo (1.0 equiv), aniline (1.2 equiv), [Cu(MeCN)4]PF6 (5 mol%), NaBArF (5.5 mol%), L3b (5.5 mol%) in CH2Cl2 (0.05 M) at 23 °C for 12 h. Yields were determined by 1H NMR spectroscopy with an internal standard. Enantiomeric ratio (e.r.) was determined by chiral HPLC analysis. chemrxiv.org
The consistent high enantioselectivity across a range of electronically and sterically diverse anilines underscores the robustness of the chiral environment created by the silanol ligand, as predicted by the computational models. chemrxiv.org
Table 2: Hammett Plot Data for Electronic Effect Investigation
| Entry | Aniline Substituent (X) | σp | log(kX/kH) |
|---|---|---|---|
| 1 | OMe | -0.27 | 0.26 |
| 2 | H | 0 | 0 |
| 3 | F | 0.06 | -0.19 |
| 4 | Cl | 0.23 | -0.37 |
| 5 | Br | 0.23 | -0.41 |
This table presents data from a Hammett analysis investigating the electronic effects of the aniline nucleophile on the reaction rate. The negative slope (ρ = -1.3) indicates a buildup of positive charge at the nitrogen atom in the transition state, a finding that is consistent with the proposed mechanism and transition state structures derived from DFT calculations. chemrxiv.org
Advanced Research Applications and Functional Material Development
Role as Precursors in Organosilicon Polymer Synthesis
Trifluoro-silanol is recognized as a key intermediate in the hydrolysis of silicon tetrafluoride (SiF₄). This reaction proceeds through the formation of trifluoro-silanol, which can then undergo condensation to form hexafluorodisiloxane (B79697) (F₃SiOSiF₃) researchgate.net. This condensation reaction highlights the potential of trifluoro-silanol to act as a precursor, or monomer, in the synthesis of more complex organosilicon polymers.
The general route to polysiloxanes involves the hydrolytic polycondensation of silane (B1218182) precursors. nih.gov While extensive research exists for various organosilicon polymers, the specific use of trifluoro-silanol as a monomer in larger polymer chains is a developing area of interest. semanticscholar.org The synthesis of organosilicon polymers often relies on the reactivity of silanol (B1196071) groups to form siloxane bonds. sigmaaldrich.com Theoretical studies suggest that the fluorine atoms in trifluoro-silanol significantly influence its acidity and reactivity, which could be harnessed to control polymerization processes. researchgate.net
The creation of functional organosilicon molecules, from monomers to complex polymers like polydimethylsiloxanes and carbosilane dendrimers, often involves leveraging the reactivity of functional groups on the silicon atom. rsc.org The distinct properties of the trifluoro-silanol group could lead to the development of novel organosilicon polymers with enhanced thermal stability, chemical resistance, and unique electronic characteristics.
Design and Synthesis of Novel Fluorinated Compounds and Advanced Materials
The incorporation of fluorine into molecules is a well-established strategy for developing advanced materials with unique properties, including high thermal stability and chemical resistance. stanford.edu Trifluoro-silanol, with its three fluorine atoms, represents a valuable building block for the synthesis of novel fluorinated compounds. The reactivity of the silanol group provides a handle for incorporating the trifluorosilyl moiety into various organic and inorganic structures. rsc.org
The development of new fluorinating agents and methodologies is crucial for advancing the synthesis of complex fluorinated molecules. rsc.org While not a direct fluorinating agent in the traditional sense, trifluoro-silanol can be seen as a carrier of the trifluoromethylsilyl group, which can be integrated into larger molecules to impart fluorine-rich functionalities. Research into the synthesis of fluorinated polymers often involves the use of fluorinated monomers, and trifluoro-silanol could potentially serve this role. rsc.orgmdpi.com
Computational studies can aid in the design of new reactions and materials by predicting the properties and reactivity of molecules like trifluoro-silanol. kaust.edu.saschrodinger.comsydney.edu.au Such theoretical investigations are crucial for exploring the potential of this compound in creating advanced materials for a range of applications, from electronics to coatings. mdpi.com
Surface Science and Interface Modification Research
The modification of surfaces, particularly silica (B1680970), is a critical area of materials science with applications in catalysis, chromatography, and biocompatible materials. nih.govrsc.orgmdpi.comajol.info The reactivity of silanol groups on silica surfaces is central to these modification processes.
Functionalization of Silica Surfaces with Trifluorosilanol Derivatives
The functionalization of silica surfaces is typically achieved by reacting surface silanol groups with organosilanes. nih.govrsc.orgajol.info While direct studies on the use of trifluoro-silanol for this purpose are limited, the principles of silane chemistry suggest its potential. The reaction of trifluoro-silanol or its derivatives with a silica surface could introduce trifluorosilyl groups, thereby dramatically altering the surface properties. This could lead to surfaces with low surface energy, high hydrophobicity, and unique chemical inertness. The interaction of water with silica surfaces and the role of surface defects are critical factors in these reactions.
Fabrication and Characterization of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate and are used to precisely control the physicochemical properties of surfaces. Current time information in Bangalore, IN.tcichemicals.comossila.comsigmaaldrich.commdpi.com Silanes are commonly used to form SAMs on oxide surfaces. While specific research on trifluoro-silanol-based SAMs is not widely reported, the concept is plausible. A molecule with a trifluorosilyl head group could potentially form a SAM on a hydroxylated surface, leading to a highly fluorinated and stable monolayer. The properties of such a SAM would be of great interest for applications requiring low friction, anti-fouling, or specific electronic characteristics.
The table below outlines the potential properties of a hypothetical SAM derived from a trifluoro-silanol derivative compared to a standard alkylsilane SAM.
| Property | Standard Alkylsilane SAM | Hypothetical Trifluoro-silanol Derivative SAM |
| Surface Energy | Low | Extremely Low |
| Wettability | Hydrophobic | Superhydrophobic / Oleophobic |
| Thermal Stability | Moderate | Potentially High |
| Chemical Inertness | Good | Excellent |
Studies on the Interconversion of Surface Siloxanes and Silanols on Substrates
The equilibrium between silanol (Si-OH) and siloxane (Si-O-Si) groups on a silica surface is a dynamic process influenced by factors such as temperature and hydration. This interconversion is fundamental to understanding and controlling the surface chemistry of silica-based materials. While this is a general phenomenon, the introduction of highly electronegative fluorine atoms, as in the case of trifluoro-silanol, would be expected to significantly impact the energetics and kinetics of this interconversion. Theoretical studies could provide valuable insights into how trifluorosilyl groups on a surface would influence the formation and stability of siloxane bridges.
Development of Chiral Catalysts and Ligand Scaffolds Derived from Silicon-Stereogenic Silanols
Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically pure compounds, is of paramount importance in the pharmaceutical and fine chemical industries. buchler-gmbh.comnih.gov The development of novel chiral ligands and catalysts is a continuous area of research. While there is no direct report of using trifluoro-silanol in this context, the principles of creating silicon-stereogenic centers could be applied.
The synthesis of chiral silanols, where the silicon atom is the stereocenter, has been achieved, and these compounds are explored as precursors for chiral ligands and catalysts. buchler-gmbh.comnih.govnih.gov A hypothetical chiral derivative of trifluoro-silanol, where one of the fluorine atoms is replaced by a different group, could lead to a new class of chiral building blocks. The high electronegativity of the remaining fluorine atoms would likely have a profound electronic effect on the catalytic center, potentially leading to unique reactivity and selectivity.
The table below presents a conceptual comparison of properties for ligands derived from a standard chiral silanol versus a hypothetical chiral trifluoro-silanol derivative.
| Feature | Standard Chiral Silanol Ligand | Hypothetical Chiral Trifluoro-silanol Ligand |
| Lewis Basicity of Silanol Oxygen | Moderate | Reduced |
| Electronic Effect on Metal Center | Electron-donating | Strongly electron-withdrawing |
| Potential Catalytic Activity | Established for various reactions | Potentially novel reactivity and selectivity |
| Synthetic Accessibility | Demonstrated | Theoretical |
Analytical and Spectroscopic Characterization in Research of Trifluorosilanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct NMR spectroscopic analysis of trifluorosilanol is exceptionally challenging due to its low stability and its typical presence in low concentrations within complex reaction mixtures. Consequently, definitive NMR data for the isolated compound is scarce in scientific literature. However, NMR spectroscopy remains a critical tool for studying the chemical systems in which trifluorosilanol is formed, primarily by characterizing its precursors and subsequent products.
¹H and ¹³C NMR: As trifluorosilanol contains no carbon atoms, ¹³C NMR is not applicable for its direct characterization. While the molecule possesses a hydroxyl proton (OH), making it theoretically observable by ¹H NMR, no dedicated spectra for this nucleus of trifluorosilanol have been reported. This is likely due to the compound's instability in solution and the rapid chemical exchange of the acidic proton with solvents or other species present in the medium.
¹⁹F and ²⁹Si NMR: These nuclei are the most relevant for characterizing fluorosilicon compounds. However, direct observation of trifluorosilanol has proven difficult. In studies of silicon etching, where trifluorosilanol is a proposed intermediate, no distinct signals could be assigned to it in either ¹⁹F or ²⁹Si NMR spectra. lookchem.com The low concentration of the intermediate, combined with the inherently low sensitivity of the ²⁹Si nucleus, presents significant experimental hurdles. lookchem.comhuji.ac.il
Nevertheless, NMR analysis provides crucial contextual information by identifying related species in the reaction pathway. For instance, in mixtures where trifluorosilanol is presumed to exist, ¹⁹F NMR can detect precursor molecules like silicon tetrafluoride (SiF₄) and subsequent condensation products like hexafluorodisiloxane (B79697) (F₃SiOSiF₃). lookchem.com The chemical shifts of these related compounds provide a reference range for where the signal for trifluorosilanol might be anticipated.
| Compound | Formula | Nucleus | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|---|
| Silicon Tetrafluoride | SiF₄ | ¹⁹F | -163.3 | colorado.edu |
| Trifluorosilane (B87118) | HSiF₃ | ¹⁹F | -159.0 | lookchem.com |
| Hexafluorodisiloxane | F₃SiOSiF₃ | ¹⁹F | -161.7 | lookchem.com |
| Trifluorosilanol | F₃SiOH | ¹⁹F | Not Reported | |
| Trifluorosilanol | F₃SiOH | ²⁹Si | Not Reported | lookchem.com |
Vibrational Spectroscopy
Vibrational spectroscopy has been the most successful method for the direct detection and characterization of trifluorosilanol, primarily through studies employing matrix isolation techniques.
The primary tool for identifying trifluorosilanol has been matrix isolation Fourier transform infrared (FTIR) spectroscopy. awi.deresearchgate.net This technique involves trapping the highly reactive molecules in an inert, solid matrix (such as argon) at cryogenic temperatures (typically 12 K). awi.dearscryo.com This process stabilizes the compound, inhibits intermolecular reactions like condensation, and allows for the acquisition of high-resolution spectra with sharp absorption bands. nist.gov
Matrix isolation IR studies of the hydrolysis of SiF₄ have successfully identified absorption bands corresponding to the fundamental vibrational modes of the F₃SiOH molecule. awi.de A weak but distinct band observed around 3762 cm⁻¹ is assigned to the O-H stretching vibration (ν(O-H)). awi.de Other bands, particularly in the Si-F stretching region, have also been assigned. For example, a band at 1018.8 cm⁻¹ has been attributed to trifluorosilanol. awi.de These experimental findings are supported by quantum-chemical calculations, which predict the vibrational frequencies and infrared intensities for the molecule's various modes. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Argon Matrix) | Calculated Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| ν(O-H) | 3762 | ~3846 | O-H Stretch | awi.deresearchgate.net |
| ν(Si-F) | 1018.8 | ~1025 | Si-F Asymmetric Stretch | awi.deresearchgate.net |
| ν(Si-O) | Not Reported | ~868 | Si-O Stretch | researchgate.net |
| δ(Si-O-H) | Not Reported | ~1140 | Si-O-H Bend | researchgate.net |
Raman spectroscopy is a complementary vibrational technique that probes molecular vibrations based on changes in polarizability. researchgate.net It is particularly useful for studying symmetric vibrations and analyzing species in aqueous solutions or on surfaces. While it is a powerful analytical tool, dedicated Raman spectra specifically identifying isolated trifluorosilanol molecules are not documented in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Identification and Dynamics
Mass Spectrometry Techniques
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, enabling molecular weight determination and structural elucidation.
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.govwikipedia.org This makes it particularly suitable for analyzing thermally labile or reactive molecules. nih.gov
Despite its theoretical suitability, there are no reported studies in the scientific literature that utilize ESI-MS for the direct detection and characterization of trifluorosilanol. The compound's high reactivity and instability in the solution phase, which is required for ESI, likely preclude its analysis by this method.
However, the viability of detecting trifluorosilanol with mass spectrometry, in general, has been established through other methods. Research on the impurities present in high-purity silicon tetrafluoride has identified trifluorosilanol using gas chromatography coupled with mass spectrometry (GC/MS). researchgate.netresearchgate.net In these studies, trifluorosilanol was detected as a trace impurity, confirming that the molecule is stable enough to be analyzed in the gas phase under specific conditions, although not via ESI from a liquid solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comshimadzu.com It is an essential tool for assessing the purity of trifluorosilanol and identifying any degradation products. thermofisher.com
In a typical GC-MS analysis, a sample of trifluorosilanol is vaporized and injected into the gas chromatograph. getenviropass.com The sample travels through a capillary column, and its components are separated based on their volatility and interaction with the column's stationary phase. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. shimadzu.comgetenviropass.com
Research Findings:
In the context of trifluorosilanol, GC-MS is employed to detect and quantify impurities. For instance, trifluorosilanol itself can be an impurity in other fluorinated silicon compounds, such as hexafluorodisiloxane, and its presence is confirmed by GC/MS. The high sensitivity of GC-MS allows for the detection of trace-level contaminants. thermofisher.com
The technique is also critical for studying the degradation of trifluorosilanol. Under certain conditions, such as exposure to heat or moisture, trifluorosilanol may decompose. GC-MS analysis of a degraded sample can separate and identify the resulting products. While specific degradation pathways for trifluorosilanol are not extensively documented in publicly available literature, GC-MS remains the primary method for such investigations. The interpretation of the mass spectra of potential degradation products, such as those arising from condensation or hydrolysis, would be key to understanding its stability.
| Potential Application | Technique | Information Obtained |
| Purity Assessment | GC-MS | Identification and quantification of impurities. |
| Degradation Studies | GC-MS | Identification of products from thermal or chemical decomposition. |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of crystalline materials. numberanalytics.com By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, researchers can determine the arrangement of atoms, bond lengths, and bond angles. uni-siegen.deresearchgate.net
For a crystalline sample of trifluorosilanol, single-crystal XRD would be the ideal method for a complete structural elucidation. This involves growing a suitable single crystal, placing it in an X-ray beam, and measuring the intensities and angles of the diffracted X-rays. This data is then used to construct a three-dimensional model of the electron density within the crystal, revealing the precise molecular structure. uni-siegen.de
Research Findings:
The table below presents hypothetical data that could be obtained from a single-crystal XRD analysis of trifluorosilanol, based on typical values for related compounds.
| Structural Parameter | Hypothetical Value | Significance |
| Si-O Bond Length | ~ 1.62 Å | Indicates the nature of the silicon-oxygen bond. |
| Si-F Bond Length | ~ 1.56 Å | Provides information on the fluorinated silicon core. |
| O-Si-F Bond Angle | ~ 109° | Describes the tetrahedral geometry around the silicon atom. |
| Hydrogen Bond Distance | ~ 2.7 Å (O-H···O) | Reveals intermolecular interactions in the solid state. |
Surface Characterization Techniques
The surface properties of materials are often critical to their function. For trifluorosilanol, particularly when used in surface modification or as a coating, understanding its surface topography and elemental composition is essential.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale resolution. numberanalytics.comeag.com It works by scanning a sharp tip, attached to a flexible cantilever, across the surface. uni-siegen.de Forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map of the surface. uni-siegen.denih.gov
Research Findings:
There are no specific AFM studies on trifluorosilanol found in the reviewed literature. However, AFM would be an invaluable tool for characterizing surfaces treated with trifluorosilanol. For example, if trifluorosilanol were applied to a substrate to create a functionalized surface, AFM could be used to:
Visualize the surface morphology: To determine if the trifluorosilanol forms a uniform layer, aggregates, or specific patterns on the surface. mindat.org
Measure surface roughness: To quantify changes in the surface texture after treatment. eag.com AFM can provide quantitative roughness parameters such as the root mean square (Rq) roughness. nih.gov
Probe mechanical properties: In addition to topography, some AFM modes can measure properties like adhesion and stiffness at the nanoscale, which could be altered by a trifluorosilanol coating. nanoscientific.org
The following table illustrates the type of data an AFM analysis could provide for a silicon wafer surface before and after treatment with trifluorosilanol.
| Sample | Analysis Mode | Parameter | Hypothetical Value |
| Untreated Silicon Wafer | Tapping Mode | Roughness (Rq) | 0.2 nm |
| Trifluorosilanol-treated Wafer | Tapping Mode | Roughness (Rq) | 0.5 nm |
| Untreated Silicon Wafer | Contact Mode | Adhesion Force | 2 nN |
| Trifluorosilanol-treated Wafer | Contact Mode | Adhesion Force | 5 nN |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. malvernpanalytical.comwikipedia.org It operates by irradiating a surface with X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined, which is characteristic of each element and its chemical environment. malvernpanalytical.comeag.com
Research Findings:
Specific XPS studies on trifluorosilanol are not available in the reviewed literature. However, XPS would be a primary technique for confirming the successful grafting of trifluorosilanol onto a surface and for probing its chemical state. An XPS analysis of a surface treated with trifluorosilanol would be expected to show peaks corresponding to silicon (Si), oxygen (O), fluorine (F), and carbon (C) from any adventitious contamination.
High-resolution XPS spectra of the Si 2p, O 1s, and F 1s regions would provide detailed information about the chemical bonding. For example, the Si 2p binding energy would be expected to shift to a higher value compared to elemental silicon due to the electronegative fluorine and oxygen atoms. This shift provides evidence of the Si-O and Si-F bonds.
The table below shows hypothetical binding energy values that could be obtained from an XPS analysis of a surface functionalized with trifluorosilanol.
| Element | Orbital | Hypothetical Binding Energy (eV) | Inferred Chemical State |
| Silicon | Si 2p | ~103.5 | Si-O/Si-F |
| Oxygen | O 1s | ~532.8 | Si-O-H |
| Fluorine | F 1s | ~689.0 | Si-F |
| Carbon | C 1s | ~285.0 | Adventitious Carbon |
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Thermal Analysis (TGA) for Polymer and Material Thermal Stability Investigations
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is widely used to evaluate the thermal stability of materials and to study their decomposition behavior. mdpi.commdpi.com A TGA instrument consists of a precision balance with a sample pan located inside a furnace. mdpi.com As the sample is heated, any mass loss due to decomposition or volatilization is recorded, resulting in a TGA curve. mdpi.com
Research Findings:
While there are no specific TGA studies on trifluorosilanol itself, the thermal stability of related fluorinated silicone materials has been investigated. For instance, studies on silicone resins containing trifluorovinyl ether groups have shown that the incorporation of fluorine can enhance thermal stability compared to standard methyl silicone resins. mdpi.com
The following table presents hypothetical TGA data for a standard silicone polymer versus one modified with trifluorosilanol, illustrating the potential improvement in thermal stability.
| Material | Atmosphere | Onset of Decomposition (T_onset) | Temperature of Max. Decomposition Rate (T_max) | Char Yield at 800 °C (%) |
| Standard Silicone Polymer | Nitrogen | 350 °C | 420 °C | 20% |
| Trifluorosilanol-Modified Silicone | Nitrogen | 400 °C | 480 °C | 35% |
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Methodologies for Fluorinated Silanols
The primary and well-documented method for synthesizing trifluorosilanol is the gas-phase hydrolysis of silicon tetrafluoride (SiF₄). researchgate.net This reaction proceeds through the formation of a donor-acceptor complex between SiF₄ and water, which then yields trifluorosilanol (SiF₃OH) and subsequently hexafluorodisiloxane (B79697) (Si₂F₆O). scispace.com While this is a fundamental reaction, future research is increasingly focused on developing greener and more sustainable synthetic protocols for fluorinated silanols.
The drive towards sustainability in chemical synthesis aims to reduce the use of hazardous substances and minimize waste. acs.org In the context of silicon chemistry, several innovative strategies are being explored that could be adapted for trifluorosilanol production:
Alternative Solvents and Catalysts: Research into the synthesis of other organosilicon compounds, such as alkoxysilanes, has demonstrated the use of environmentally benign solvents like alcohols and highly efficient, air- and water-stable cobalt-based catalysts that operate under mild conditions. csic.es Applying similar principles could lead to more sustainable methods for producing and handling fluorinated silanols.
Mechanochemistry: Mechanochemical-based routes, which use mechanical energy from methods like ball milling instead of solvents, are emerging as a sustainable approach for synthesizing materials like zeolites. rsc.org This technique offers a potential pathway to produce fluorinated silanols with reduced solvent waste.
Biocatalysis: Certain microorganisms, such as Streptomyces cattleya, are known to utilize fluoride (B91410) ions for the biosynthesis of fluorinated metabolites, employing a fluorinase enzyme. Exploring enzymatic or bio-inspired catalytic systems for the controlled fluorination or hydrolysis of silicon precursors could represent a significant leap in green synthesis.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for more efficient and scalable production, making them an attractive platform for developing sustainable synthetic methodologies.
A recent study on the eco-friendly synthesis of trifluoromethanesulfonyl fluoride (TFSF), another important fluorinated compound, highlights the use of optimized halogen exchange reactions with crown ether catalysis at low temperatures to achieve high yields and purity. nih.gov Such innovative catalytic approaches could inspire new, greener pathways for the synthesis of trifluorosilanol and other fluorinated silanols.
Exploration of Novel Catalytic Transformations Mediated by Trifluorosilanol
While silicon tetrafluoride is known to act as a Lewis acid catalyst in organic synthesis, the catalytic potential of its hydrolysis product, trifluorosilanol, is a promising area for future exploration. The acidity of silanols is significantly influenced by the substituents on the silicon atom. researchgate.netresearchgate.net Electron-withdrawing groups, such as fluoro substituents, are known to increase the acidity of the silanol (B1196071) proton. researchgate.netresearchgate.net This enhanced acidity suggests that trifluorosilanol could function as a potent Brønsted acid catalyst.
Emerging research avenues in this area include:
Acid Catalysis: Investigating the use of trifluorosilanol as a catalyst for classic acid-catalyzed reactions, such as esterifications, acetalizations, and Friedel-Crafts alkylations. Its high acidity and unique steric profile could offer novel reactivity or selectivity compared to traditional acid catalysts.
Hydrogen Bonding Catalysis: The silanol group is an effective hydrogen bond donor. This property could be harnessed in catalysis to activate substrates, control stereochemistry, or stabilize transition states in a variety of organic transformations.
Co-catalysis in Polymerization: Silanols can participate in polymerization reactions, particularly in the formation of polysiloxanes. researchgate.net Trifluorosilanol could be explored as a co-catalyst or initiator in polymerization processes to create fluorinated polymers with unique thermal and chemical resistance properties.
Mediator in Electrochemical Transformations: Electrochemically mediated transformations are a growing field in organic synthesis. rsc.org The properties of trifluorosilanol could be leveraged in electrochemical systems, for instance, as a proton shuttle or a stabilizing agent for reactive intermediates.
The exploration of catalytic cycles where trifluorosilanol is not just a byproduct but a key mediator represents a significant shift in its perceived utility. Homogeneous catalytic transformations mediated by molecular complexes are a cornerstone of modern chemistry for producing valuable chemicals and fuels like hydrogen, and trifluorosilanol could potentially find a role in this domain. rsc.org
Advanced Functional Material Design Incorporating Trifluorosilanol Moieties
Trifluorosilanol is a critical intermediate in the formation of fluorinated silicon-based materials. The incorporation of trifluorosilyl or related moieties into materials is a key strategy for designing advanced functional materials with tailored properties. functmaterials.org.uarsc.org The strong Si-F bond and the unique characteristics of fluorine impart desirable attributes such as high thermal stability, chemical resistance, and hydrophobicity.
Future research is focused on several key areas:
Fluorinated Polysiloxanes: Trifluorosilanol can act as a precursor for the synthesis of fluorinated polysiloxanes. researchgate.net These materials are of interest for applications as high-performance lubricants, sealants, and coatings in demanding environments due to their enhanced stability.
Surface Modification: The reactivity of the silanol group allows it to be grafted onto the surface of various substrates (e.g., silica (B1680970), metal oxides). Using trifluorosilanol for surface modification could create highly hydrophobic, oleophobic, or chemically resistant surfaces for applications in self-cleaning coatings, anti-fouling materials, and microelectronics.
Hybrid Organic-Inorganic Materials: Incorporating trifluorosilanol moieties into hybrid materials can create nanocomposites with novel properties. mdpi.com For example, adding such groups to polymers could enhance their mechanical strength and thermal stability. Research into molecular glasses has shown that incorporating bulky triphenylsilyl groups can lead to stable materials with nonlinear optical activity, suggesting that the trifluorosilyl group could be used to tune material properties in similar ways. rsc.org
Nanomaterials for Biomedical Applications: The design of multifunctional nanomaterials for biological and medical applications is a rapidly advancing field. functmaterials.org.ua The biocompatibility of silicones, combined with the unique properties conferred by fluorination, could lead to the development of new drug delivery systems, imaging agents, or implantable devices.
The overarching goal is to move from simply creating materials to the rational design of materials where the trifluorosilanol moiety is a specific building block used to achieve a desired function. cngmd-efrc.org
Synergistic Integration of Computational and Experimental Approaches in Trifluorosilanol Research
The synergy between computational modeling and experimental investigation has become indispensable for advancing chemical science, and research into trifluorosilanol is a prime example of this trend. arxiv.org Quantum-chemical calculations have provided profound insights into the formation and properties of trifluorosilanol, which have been corroborated and refined by experimental data.
A significant body of research has focused on the gas-phase hydrolysis of silicon tetrafluoride (SiF₄). researchgate.net
Mechanism and Thermodynamics: High-level quantum-chemical methods, such as G3, MP4//MP2, and Density Functional Theory (B3LYP), have been used to calculate the energies and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for the elementary steps of the hydrolysis reaction. researchgate.netresearchgate.net These calculations have shown that the formation of trifluorosilanol (SiF₃OH) and hexafluorodisiloxane (SiF₃OSiF₃) are the most thermodynamically favorable initial products. researchgate.net
Kinetic Analysis: Computational studies have successfully identified the transition states for the formation of trifluorosilanol, allowing for the estimation of the energy barriers and kinetic parameters of the reaction. researchgate.net
Spectroscopic Validation: The theoretical findings are validated through experimental techniques, most notably matrix isolation Fourier-transform infrared (FTIR) spectroscopy. researchgate.netscispace.com Experimental spectra of SiF₄-water mixtures show new absorption bands that correspond to the calculated vibrational frequencies of the SiF₃OH molecule, confirming its formation as an intermediate. scispace.com The comparison between the calculated and experimental intensities of IR bands has even allowed for the estimation of equilibrium concentrations and constants, which show good agreement with theoretical values. researchgate.net
The table below presents a conceptual comparison of the types of data generated from computational and experimental approaches in the study of trifluorosilanol formation.
| Parameter | Computational Approach (e.g., DFT, ab initio) | Experimental Technique (e.g., FTIR Spectroscopy) | Synergistic Outcome |
|---|---|---|---|
| Product Identification | Predicts stable structures of intermediates and products (e.g., SiF₃OH, Si₂F₆O). researchgate.net | Detects new molecular species by their characteristic vibrational frequencies. scispace.com | Confirmed identification of trifluorosilanol as a key hydrolysis product. |
| Reaction Energetics | Calculates reaction enthalpies (ΔH) and Gibbs free energies (ΔG). researchgate.net | Measures temperature dependence of equilibrium to derive thermodynamic data. | Quantitative understanding of the thermodynamic favorability of the reaction pathway. |
| Vibrational Frequencies | Calculates theoretical IR spectra and vibrational modes for proposed structures. researchgate.net | Measures the actual IR absorption bands of the reaction mixture. scispace.com | Accurate assignment of experimental spectral bands to specific molecules and their vibrations. |
| Reaction Kinetics | Calculates activation energy barriers by locating transition state structures. researchgate.net | Measures reaction rates as a function of concentration and temperature. | Elucidation of the detailed reaction mechanism and rate-determining steps. |
Future research will continue to leverage this powerful combination. Advanced computational models will allow for the exploration of trifluorosilanol chemistry in more complex environments, such as in solution or on surfaces, guiding experimental efforts to develop novel catalysts and materials. arxiv.org
Q & A
Basic: What are the recommended methods for synthesizing trifluoro-silanol derivatives?
Methodological Answer:
Trifluoro-silanol derivatives can be synthesized via controlled hydrolysis of trifluoromethyl chlorosilanes under inert atmospheric conditions. The reaction progress should be monitored using thin-layer chromatography (TLC) to track intermediate silyl ethers. Post-synthesis purification via column chromatography (e.g., silica gel) ensures removal of unreacted precursors. Structural validation requires ¹⁹F NMR to confirm fluorine environments and ²⁹Si NMR to verify silanol bond formation. Reference procedures for analogous silanol syntheses (e.g., triphenylsilanol) suggest using anhydrous solvents to minimize side reactions .
Basic: How can researchers characterize the structural integrity of trifluoro-silanol compounds?
Methodological Answer:
A multi-technique approach is recommended:
- ¹⁹F NMR : Identifies fluorine environments and detects trifluoromethyl group integrity.
- FT-IR : Confirms Si-OH stretching vibrations (~3200–3700 cm⁻¹) and Si-C-F bonding.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- X-ray Diffraction (XRD) : Resolves crystalline structures for unambiguous confirmation.
For lab-scale validation, cross-referencing with computational IR/NMR spectra generated via density functional theory (DFT) enhances accuracy .
Basic: What computational approaches are suitable for modeling the electronic structure of trifluoro-silanol?
Methodological Answer:
DFT with generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) effectively models trifluoro-silanol’s electronic properties. Basis sets like 6-311G++(d,p) capture polarization and diffuse effects for fluorine and silicon atoms. Post-processing tools (e.g., Natural Bond Orbital analysis) interpret hyperconjugation between Si-OH and CF₃ groups. For dynamic behavior, hybrid DFT-molecular dynamics (MD) simulations assess thermal stability and bond dissociation energies .
Advanced: How can surface interactions of trifluoro-silanol be experimentally analyzed to understand diffusion dynamics?
Methodological Answer:
Fluorescence correlation spectroscopy (FCS) paired with confocal microscopy quantifies diffusion coefficients of trifluoro-silanol on heterogeneous surfaces. Silanol clusters (high fluorescence intensity zones) and non-clustered regions (low intensity) are mapped to correlate spatial distribution with mobility. Complementary atomic force microscopy (AFM) measures adhesion forces, while DFT-MD simulations predict adsorption energies. Experimental data should be statistically validated against simulated diffusivity distributions .
Advanced: What strategies resolve discrepancies between experimental and computational data on trifluoro-silanol’s reactivity?
Methodological Answer:
Discrepancies often arise from incomplete DFT models (e.g., neglecting solvent effects or van der Waals interactions). Mitigation strategies include:
- Hybrid QM/MM Methods : Combine quantum mechanics for active sites with molecular mechanics for bulk solvent.
- Experimental Benchmarking : Compare computed IR/NMR spectra with lab data to refine functional choices.
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set size) using Bayesian statistics.
Cross-validation with surface-enhanced Raman spectroscopy (SERS) or X-ray photoelectron spectroscopy (XPS) provides empirical anchors .
Advanced: How does residual silanol activity in chromatographic columns impact the analysis of trifluoro-silanol, and how can this be mitigated?
Methodological Answer:
Residual silanol groups in ODS columns interact with trifluoro-silanol’s polar Si-OH moiety, causing peak tailing or retention time shifts. Mitigation strategies:
- End-Capping : Use columns with trimethylsilylation to block silanol sites.
- Mobile Phase Optimization : Adjust pH (e.g., 2.5–3.0) to protonate silanols, reducing ionic interactions.
- Ionic Additives : Incorporate trifluoroacetic acid (TFA) to compete for adsorption sites.
Column performance should be validated with silanol-sensitive probes (e.g., basic analytes) before analysis .
Advanced: What methodologies assess the environmental persistence of trifluoro-silanol derivatives in ecological systems?
Methodological Answer:
Environmental persistence is evaluated via:
- Hydrolysis Studies : Monitor degradation kinetics under varied pH/temperature using LC-MS/MS.
- Photolysis Assays : Expose compounds to UV light and track byproducts via high-resolution mass spectrometry.
- Bioaccumulation Models : Apply quantitative structure-activity relationship (QSAR) models to predict partition coefficients (log P).
Guidelines from PFAS research (e.g., ITRC’s sampling protocols) inform soil/water matrix analysis to ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
